[4-(2,3-Dichlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone
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Overview
Description
4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 2,3-dichloroaniline with piperazine to form 4-(2,3-dichlorophenyl)piperazine. This intermediate is then reacted with morpholine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity as a ligand for various receptors, including serotonin and dopamine receptors, which are important in the regulation of mood and behavior.
Medicine
In medicine, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of new drugs for the treatment of neurological disorders, such as depression and anxiety.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, its interaction with serotonin receptors can influence neurotransmitter release and uptake, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
- 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone
Uniqueness
Compared to similar compounds, 4-(2,3-Dichlorophenyl)piperazin-1-ylmethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a more attractive candidate for various applications.
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-12-2-1-3-13(14(12)17)18-4-6-19(7-5-18)15(21)20-8-10-22-11-9-20/h1-3H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNARXHSDOUEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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